

An In-depth Technical Guide to Methyl Benzilate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl benzilate*

Cat. No.: *B031804*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzilate (CAS No: 76-89-1), systematically known by its IUPAC name methyl 2-hydroxy-2,2-diphenylacetate, is a pivotal chemical intermediate in the field of organic and medicinal chemistry.^{[1][2][3]} As a white crystalline solid, it serves as a fundamental building block in the synthesis of a variety of more complex molecules, most notably anticholinergic agents. This technical guide provides a comprehensive overview of **Methyl benzilate**, including its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in the development of pharmacologically active compounds. The document is intended to be a thorough resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical Properties and Identifiers

A summary of the key chemical and physical properties of **Methyl benzilate** is presented in the table below for quick reference.

Property	Value
IUPAC Name	methyl 2-hydroxy-2,2-diphenylacetate
Synonyms	Methyl benzilate, Benzilic acid methyl ester, Methyl diphenylglycolate
CAS Number	76-89-1
Molecular Formula	C ₁₅ H ₁₄ O ₃
Molecular Weight	242.27 g/mol
Appearance	White crystalline powder
Melting Point	73-76 °C
Boiling Point	187 °C at 13 mmHg
Solubility	Soluble in methanol, insoluble in water. [4] [5]
PubChem CID	66159

Synthesis of Methyl Benzilate

Methyl benzilate is commonly synthesized through the esterification of benzilic acid with methanol. An alternative pathway involves a multi-step process starting from benzoin.

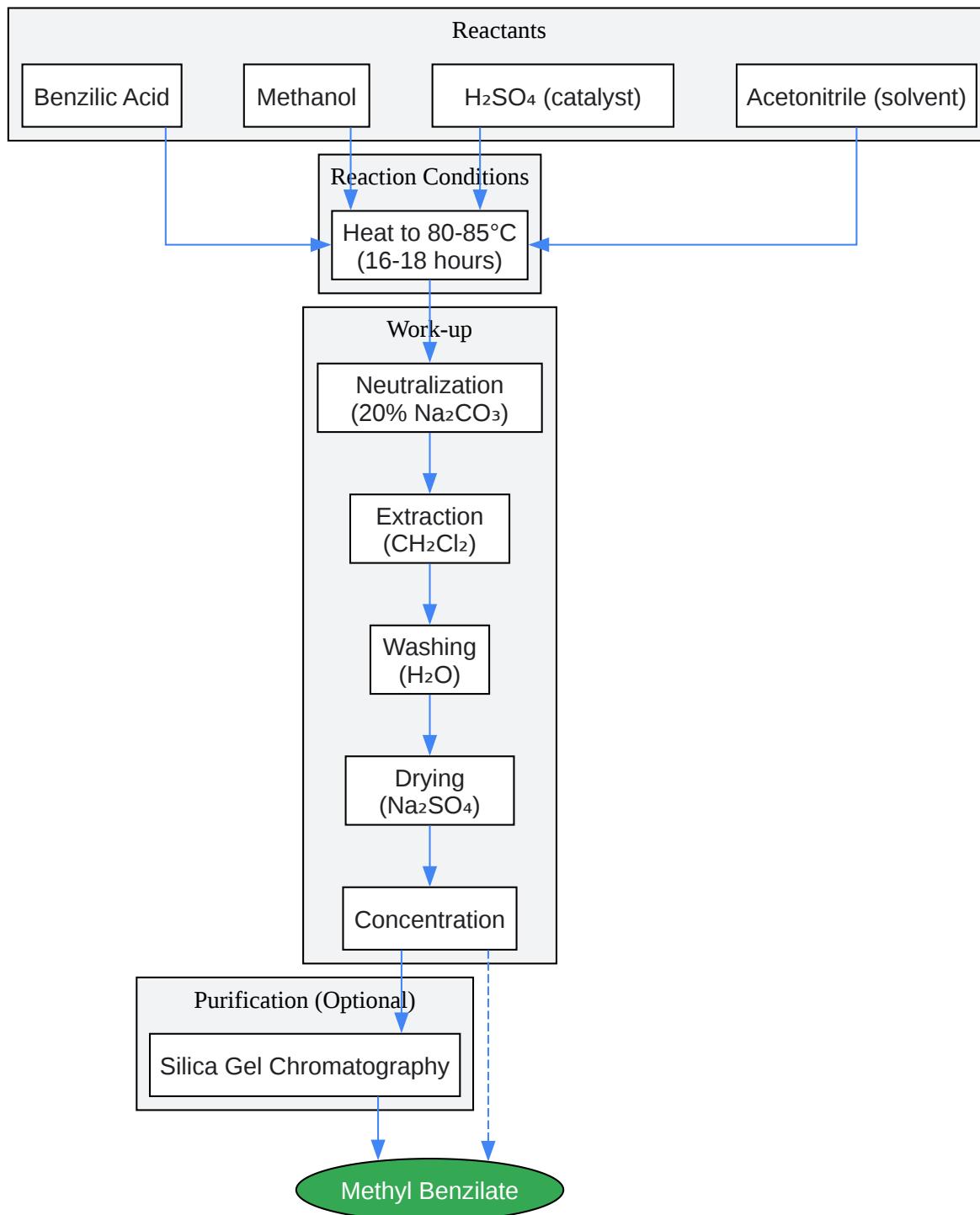
Experimental Protocol: Esterification of Benzilic Acid

This protocol details the synthesis of **Methyl benzilate** from benzilic acid and methanol using sulfuric acid as a catalyst.[\[6\]](#)

Materials:

- Benzilic acid
- Methanol
- Concentrated Sulfuric Acid
- Acetonitrile

- 20% Sodium Carbonate Solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate
- Ethyl acetate
- Petroleum ether


Procedure:

- In a suitable reaction vessel, a well-stirred mixture of benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol) is prepared.
- Concentrated sulfuric acid (98%, 94 mmol, 5 mL) is slowly added to the mixture at room temperature.
- The reaction mixture is then heated to 80-85 °C and maintained at this temperature for 16-18 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled reaction mixture is then carefully added to 100 mL of a 20% sodium carbonate solution to neutralize the acid.
- The product is extracted with dichloromethane (2 x 50 mL).
- The combined organic layers are washed with water (100 mL).
- The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield **Methyl benzilate**.
- If necessary, the product can be further purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.^[6]

This procedure typically yields the product in high purity (97-99%).^[6]

Synthesis Workflow

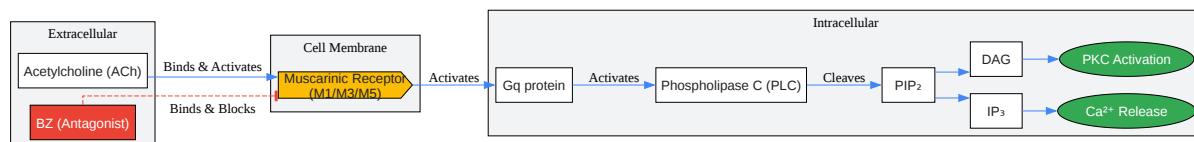
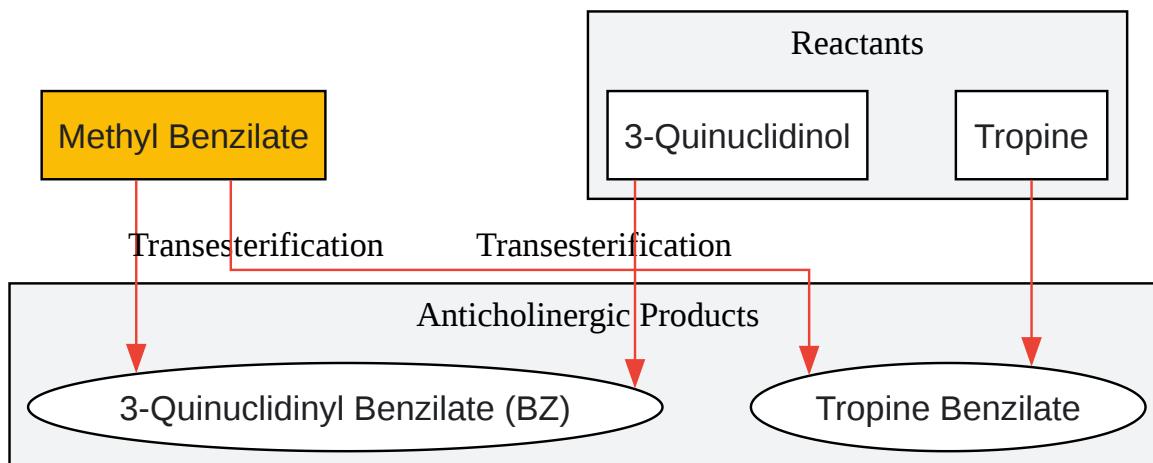
The following diagram illustrates the workflow for the synthesis of **Methyl benzilate** via the esterification of benzilic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl benzilate**.

Applications in Chemical Synthesis

Methyl benzilate is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly anticholinergic drugs. These compounds are antagonists of muscarinic acetylcholine receptors and have applications in treating a range of conditions.



Synthesis of 3-Quinuclidinyl Benzilate (BZ)

Methyl benzilate is a direct precursor in the synthesis of 3-Quinuclidinyl benzilate (BZ), a potent anticholinergic agent. The synthesis involves the transesterification of **Methyl benzilate** with 3-quinuclidinol.^[7]

Synthesis of Tropine Benzilate

Similarly, **Methyl benzilate** is used to synthesize tropine benzilate through a transesterification reaction with tropine.^[8] Tropine benzilate is another muscarinic antagonist.

The following diagram illustrates the role of **Methyl benzilate** as a key intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. 3-Quinuclidinyl Benzilate (BZ) [benchchem.com]
- 6. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinergic - Wikipedia [en.wikipedia.org]
- 8. Cholinergic anti-inflammatory pathway: Significance and symbolism [wisdomlib.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Benzilate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031804#iupac-name-for-methyl-benzilate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com